2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVZPJHFIPWOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5,6-dimethoxy-2-aminobenzothiazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of N-substituted benzamides or thioethers.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its benzothiazole core, which is known to exhibit antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce benzothiazole moieties into target compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogenic microorganisms. The benzothiazole moiety can interact with the active site of enzymes, leading to the disruption of their normal function and ultimately causing cell death.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Observations :
- Substituent Effects : Methoxy groups increase molecular weight and polarity, while chloro/fluoro substituents enhance lipophilicity (e.g., logP of 4.89 for methyl-substituted analog vs. higher values for dimethoxy derivatives).
- Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., target compound) generally exhibit higher molecular weights and enhanced aromatic stacking compared to simpler thiazole analogs .
Physicochemical and Crystallographic Data
Biological Activity
2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14ClN3O3S |
| Molecular Weight | 353.81 g/mol |
The compound features a benzothiazole core with chloro and dimethoxy substituents, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties. The mechanisms include:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that it can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
- Antioxidant Activity : It has demonstrated antioxidant properties that help mitigate oxidative stress in cells, potentially providing neuroprotective effects .
Biological Activity Assays
A series of in vitro assays have been conducted to evaluate the biological efficacy of this compound:
Case Studies
- Neuroprotective Effects : In a study focusing on neuroprotection, this compound was shown to significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The compound's ability to inhibit AChE also contributed to its protective effects against cognitive decline.
- Antibacterial Activity : Another investigation highlighted its antibacterial properties against various strains of bacteria. The compound showed promising results in inhibiting bacterial growth at low concentrations, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
When compared to other benzothiazole derivatives, this compound exhibits unique biological profiles due to the presence of both chloro and dimethoxy groups. This combination enhances its reactivity and interaction with biological targets:
| Compound Name | Biological Activity |
|---|---|
| 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | Moderate AChE inhibition |
| 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide | Stronger antibacterial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
